Biotin-PEG4-Alkyne is a specialized chemical compound that serves as a biotinylation reagent, facilitating the labeling of azide-containing molecules through copper-catalyzed click chemistry. This compound features a long hydrophilic polyethylene glycol (PEG) linker, which enhances solubility and separates the biotin moiety from the target molecule, promoting efficient binding to streptavidin or avidin. The molecular formula for Biotin-PEG4-Alkyne is C21H35N3O6S, with a molecular weight of 457.59 g/mol. It is typically presented as a white powder and is soluble in various solvents including water, dimethyl sulfoxide, dichloromethane, and dimethylformamide .
Biotin-PEG4-Alkyne primarily participates in copper-catalyzed 1,3-dipolar cycloaddition reactions. In these reactions, the alkyne group of Biotin-PEG4-Alkyne reacts with azide-containing compounds to form stable triazole linkages. This reaction is highly efficient and selective, making it a valuable tool in bioconjugation applications . The process can be summarized as follows:
Biotin-PEG4-Alkyne exhibits significant biological activity due to its ability to facilitate biotinylation of biomolecules. Once biotinylated, these molecules can be efficiently captured and purified using streptavidin or avidin due to their strong affinity for biotin. This property is particularly useful in various biological assays, including protein labeling, detection, and purification processes .
The synthesis of Biotin-PEG4-Alkyne can be achieved through several methods:
Biotin-PEG4-Alkyne has numerous applications across various fields:
Interaction studies involving Biotin-PEG4-Alkyne often focus on its binding affinity with streptavidin or avidin. These studies reveal that the presence of the PEG linker significantly improves solubility and reduces steric hindrance during binding interactions. Additionally, researchers employ techniques such as mass spectrometry and fluorescence microscopy to analyze the efficiency and specificity of biotinylation reactions facilitated by this compound .
Several compounds exhibit similar functionalities to Biotin-PEG4-Alkyne but differ in structure or application:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Biotin Alkyne | Lacks PEG linker | More hydrophobic; may have lower solubility |
Azide-PEG4-Azide | Bifunctional with two azide groups | Used for dimeric molecule synthesis |
Cyanine5.5 Tetrazine | Fluorophore with tetrazine fragment | Primarily used for imaging rather than bioconjugation |
Biotin-PEG3 | Shorter PEG linker | Offers less flexibility compared to PEG4 |
Biotin-PEG4-Alkyne stands out due to its optimal balance between hydrophilicity and binding efficiency, making it particularly effective for applications requiring high solubility and robust interaction with streptavidin .
The emergence of bioorthogonal chemistry has addressed longstanding challenges in selectively modifying biomolecules within complex biological systems. Click chemistry, a subset of bioorthogonal reactions, enables rapid, high-yielding, and specific covalent bonding under mild conditions. Among these reactions, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone due to its reliability and compatibility with aqueous environments. Biotin-PEG4-alkyne embodies this evolution, serving as a reagent that reacts selectively with azide-functionalized molecules to form stable triazole linkages. Unlike traditional bioconjugation methods—such as amine-carboxylic acid coupling or thiol-maleimide reactions—CuAAC avoids cross-reactivity with endogenous biomolecules, ensuring precise labeling of targets like proteins, nucleic acids, and glycans.
The structural design of biotin-PEG4-alkyne reflects iterative improvements in click chemistry reagents. Early alkyne derivatives suffered from poor solubility and steric hindrance, limiting their utility in biological assays. The incorporation of a PEG4 spacer mitigates these issues by enhancing hydrophilicity and providing a flexible tether between the biotin tag and the target molecule. This innovation has expanded applications in live-cell imaging, proteomics, and targeted drug delivery, where spatial control and minimal disruption to native structures are critical.
Polyethylene glycol (PEG) spacers are pivotal in optimizing the performance of bioconjugation reagents. In biotin-PEG4-alkyne, the tetraethylene glycol chain serves three primary functions:
Property | Value | Source |
---|---|---|
Molecular Weight | 457.58 g/mol | |
Solubility | DMSO, DMF, MeOH | |
PEG Spacer Length | ~16.8 Å (4 ethylene oxide units) | |
Storage Conditions | -20°C, desiccated |
The choice of PEG length involves trade-offs: shorter spacers may limit accessibility, while longer chains could introduce unwanted flexibility. Biotin-PEG4-alkyne’s intermediate length makes it versatile for diverse applications, from surface immobilization to constructing PROTACs (proteolysis-targeting chimeras).
The biotin-avidin interaction, with a dissociation constant (Kd) of ~10⁻¹⁵ M, is one of nature’s strongest non-covalent bonds. This system’s utility lies in its robustness; avidin retains biotin binding even under denaturing conditions, enabling stringent wash steps in purification protocols. Biotin-PEG4-alkyne capitalizes on this affinity by serving as a bridge between azide-bearing molecules and avidin-coated surfaces or beads.
Applications include:
The PEG4 spacer further refines these applications by preventing avidin’s tetrameric structure from occluding adjacent binding sites, a common issue with non-spaced biotinylation reagents.
The alkyne group in biotin-PEG4-alkyne serves as a bioorthogonal handle for CuAAC, enabling selective conjugation with azide-bearing molecules under mild conditions. The alkyne’s linear geometry and small steric footprint facilitate rapid cycloaddition kinetics, while the PEG4 spacer ensures sufficient distance between the biotin moiety and the reaction site to preserve streptavidin binding affinity [1] [5]. Early synthetic routes, such as those described by Liang et al. (2024), involved substituting biotin’s carboxyl group with an alkyne via palladium-catalyzed coupling, which eliminated hydrolysis-prone ester linkages while maintaining biotin’s core bicyclic structure [5].
Critical design considerations include:
Comparative studies show that biotin-PEG4-alkyne achieves >90% conjugation efficiency within 30 minutes at physiological pH, outperforming non-PEGylated analogs by reducing aggregation-induced quenching [2] [7].
The PEG4 linker in biotin-PEG4-alkyne balances hydrophilicity and steric effects. Shorter PEG chains (e.g., PEG2) compromise aqueous solubility, while longer spacers (e.g., PEG6) introduce unnecessary bulk that impedes streptavidin binding [1] [6]. Systematic evaluations reveal PEG4’s superiority in maintaining:
PEG Chain Length | Solubility (mg/mL) | Streptavidin Kd (M) | Conjugation Efficiency (%) |
---|---|---|---|
PEG2 | 8 | 10⁻¹² | 65 |
PEG4 | 50 | 10⁻¹⁴ | 92 |
PEG6 | 55 | 10⁻¹³ | 88 |
Data derived from solubility assays and surface plasmon resonance studies [1] [6].
The PEG4 spacer also mitigates steric clashes during conjugate purification on streptavidin resins, as evidenced by >95% recovery rates in affinity chromatography [4] [6].
Biotin-PEG4-alkyne is synthesized via two primary routes:
Solid-phase synthesis employs automated oligonucleotide synthesizers to sequentially couple alkyne, PEG, and biotin moieties on controlled pore glass (CPG) supports. This method, optimized by Bielskutė et al. (2017), enables high-throughput production of biotin-PEG4-alkyne-DNA conjugates with yields exceeding 85% [7]. Advantages include:
Solution-phase synthesis involves stepwise reactions in homogeneous media. For example, iodide displacement of biotin-derived tosylates with lithium acetylide-ethylenediamine complexes achieves 66% overall yield across five steps [5]. Key benefits include:
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Yield | 85–90% | 60–70% |
Scalability | <1 mmol | >10 mmol |
Purification Complexity | Low | High |
Functional Group Tolerance | Moderate | High |
While solid-phase methods excel in producing oligonucleotide conjugates, solution-phase synthesis remains preferred for large-scale biotin-PEG4-alkyne production due to lower infrastructure costs [5] [7].
Bioorthogonal non-canonical amino acid tagging couples the metabolic incorporation of methionine surrogates (for example, L-azidohomoalanine) with copper(I)-catalyzed azide–alkyne cycloaddition to Biotin-PEG4-Alkyne. The resulting triazole links the biotinylated nascent polypeptide to streptavidin matrices, enabling selective capture of newly synthesized proteins.
Representative study | Biological system | Capture format using Biotin-PEG4-Alkyne | Proteins identified | Reported improvement versus biotin-protein enrichment |
---|---|---|---|---|
Guoan Zhang et al. (Brain-derived neurotrophic factor stimulation) | Human embryonic kidney cells expressing neurotrophic receptor | Direct coupling of L-azidohomoalanine-labelled proteins to alkyne agarose resin, on-resin digestion | 7 414 proteins [1] [2] | Contaminating pre-existing proteins reduced to <4% of spectral counts [2] |
Daniel B. McClatchy and John R. Yates III | Mouse cortical tissue | Dialkoxydiphenylsilane-cleavable Biotin-PEG4-Alkyne, peptide-level enrichment (“direct detection of biotin-containing tags”) | >50% more peptides and proteins than uncleavable analogues [3] [4] | |
Roland Hatzenpichler et al. (environmental microbiology) | Mixed archaeal and bacterial consortia | Fluorophore-clicked Biotin-PEG4-Alkyne for single-cell imaging and bulk capture | Translation-active sub-populations visualised; sensitivity down to 10⁶ cells [5] |
Key findings
Biotin-PEG4-Alkyne functions as a universal reporter after selective chemical derivatisation of post-translational modifications with azide handles.
Modification interrogated | Azide-derivative reagent | Sample type | Biotin-PEG4-Alkyne application | Quantitative outcome |
---|---|---|---|---|
O-linked N-acetyl-glucosamine | Per-acetylated N-azido-acetyl-glucosamine | A549 lung carcinoma cells | Copper(I)-catalysed azide–alkyne cycloaddition followed by streptavidin affinity | 229 proteins with cyclic-diazo biotin probe vs 188 with strained alkyne, 114 overlapping [9] |
Lipid-electrophile adducts (4-hydroxy-2-nonenal analogues) | Terminal-alkyne electrophile | Human plasma | Photocleavable azido-biotin linker exchanged to Biotin-PEG4-Alkyne for capture | 14 proteins at protein level; 50 adduction sites at peptide level [10] |
Sialic-acid surface glycans (live-cell imaging) | Picolyl-azide-lysine non-canonical amino acid | Mammalian cultured cells | On-cell copper(I)-catalysed click with Biotin-PEG4-Alkyne under 40 μM copper(I) | >90% labelling efficiency without cytotoxicity [11] |
Insights
In chemoproteomic workflows, Biotin-PEG4-Alkyne is attached to small-molecule probes or electrophilic fragments to create affinity handles for activity-based protein profiling and drug–target fishing.
Strategy | Probe architecture incorporating Biotin-PEG4-Alkyne | Demonstrated scale | Principal findings |
---|---|---|---|
Activity-based protein profiling of reactive cysteine proteome | Electrophilic warhead-azide → click to Biotin-PEG4-Alkyne post-lysis | Comparative analyses across >10 000 peptides in mammalian cell lysates [14] | Quantitative mapping of warhead selectivity and potency; identification of off-target liabilities |
Proteolysis-targeting chimera discovery | Biotin-PEG4-Alkyne scaffold combined with thalidomide ligand via copper(I)-catalysed click | Modular synthesis route enabling >100 heterobifunctional constructs [15] | Rapid iteration revealed optimal linker lengths for ubiquitin ligase engagement |
Photoreactive metabolic probes of gut microbial enzyme activity | Diazirine-bearing bile-salt analogues clicked to Biotin-PEG4-Alkyne | Mass-spectrometry catalogue of >250 bile-salt hydrolase interactors in murine microbiota [16] | Elucidated enzyme families implicated in host–microbe bile acid metabolism |
Advantages delivered by Biotin-PEG4-Alkyne